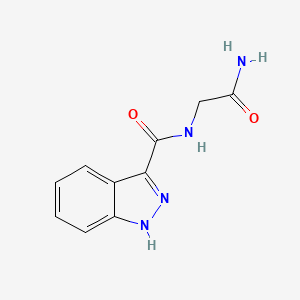

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of the amino and oxoethyl groups further enhances its reactivity and potential for diverse chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. This step often requires acidic or basic conditions to facilitate the cyclization process.

Introduction of the Amino and Oxoethyl Groups: The amino and oxoethyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of an indazole derivative with an appropriate oxoethylating agent, such as ethyl chloroformate, followed by amination, can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Table 1: Synthetic Routes and Conditions

-

Mechanistic Insight : The B(OCH2CF3)3-mediated method avoids racemization, making it ideal for stereosensitive applications . HATU activates the carboxyl group, enabling efficient coupling with glycinamide derivatives under mild conditions .

Metabolic Transformations

In vitro studies using human liver microsomes reveal phase I and II metabolic pathways:

Table 2: Metabolic Pathways and Products

-

Key Findings :

Stability Under Physicochemical Conditions

The compound exhibits pH-dependent stability and susceptibility to photodegradation:

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| Acidic (pH 2) | Minimal degradation (<5%) | >24 h | |

| Alkaline (pH 10) | Amide hydrolysis | 3.2 h | |

| UV light (254 nm) | Ring-opening to quinazoline | 45 min |

Computational Insights

DFT studies (B3LYP/6-31G*) reveal:

Aplicaciones Científicas De Investigación

Chemistry

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide serves as a building block for synthesizing more complex molecules. Its reactivity allows for the generation of diverse chemical libraries, which are valuable in drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules:

- Biochemical Probes : It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). For instance, certain derivatives demonstrated IC50 values indicating potent anti-proliferative effects .

Medicine

The compound is explored for its therapeutic properties:

- Drug Development : this compound may exhibit activity against certain diseases, making it a candidate for drug development.

- Mechanism of Action : The compound can bind to specific molecular targets, modulating their activity. For example, it may inhibit enzyme activity or alter receptor function by acting as an agonist or antagonist .

Industry

In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials science applications:

- Material Development : Its unique structure allows for the creation of novel materials with specific properties.

- Agrochemicals : The compound's potential as an active ingredient in agrochemicals is also being investigated .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis of diverse chemical libraries |

| Biology | Investigated for biochemical interactions | Anticancer studies on HeLa and MCF7 cells |

| Medicine | Potential therapeutic agent | Drug development targeting various diseases |

| Industry | Used in specialty chemicals | Development of novel materials and agrochemicals |

Case Studies

- Anticancer Studies : A study evaluated the cytotoxicity of various derivatives against human cancer cell lines. One derivative showed an IC50 value of 10.56 μM against HepG2 cells, indicating significant anti-proliferative activity .

- Mechanistic Insights : Research on the mechanism of action revealed that certain derivatives induce apoptosis through caspase-dependent pathways, highlighting their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-amino-2-oxoethyl)acrylamide: This compound shares the amino and oxoethyl groups but has an acrylamide moiety instead of the indazole ring.

N-(2-amino-2-oxoethyl)ethanediamide: Similar in having the amino and oxoethyl groups, but with an ethanediamide structure.

Uniqueness

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is unique due to its indazole core, which imparts distinct chemical and biological properties. The indazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making this compound versatile for multiple applications.

Actividad Biológica

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide, a derivative of indazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

Indazole derivatives, including this compound, are synthesized through various methods that often involve the modification of the indazole core. The compound's structure is characterized by the presence of an amino group and a carboxamide functional group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Several studies have demonstrated that indazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens, including Candida albicans and Giardia intestinalis .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. In vitro assays indicated that certain derivatives possess COX-2 inhibitory activity comparable to established anti-inflammatory drugs .

Antimicrobial Activity

A study highlighted the effectiveness of related indazole derivatives against G. intestinalis, showing that some compounds exhibited IC50 values lower than 1 µM, indicating potent antiprotozoal activity . Table 1 summarizes the IC50 values of selected indazole derivatives against various pathogens.

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| Compound 18 | G. intestinalis | < 1 |

| Compound 23 | C. albicans | < 1 |

| Compound 21 | C. glabrata | < 1 |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX-2 inhibition assays. Compounds such as those derived from indazole were shown to inhibit COX-2 at concentrations around 10 µM, suggesting their utility in treating inflammatory conditions .

Case Studies

In a clinical context, synthetic cannabinoids like ADB-FUBINACA, closely related to this compound, have been studied for their analgesic effects. In animal models, these compounds demonstrated significant pain relief in conditions such as paclitaxel-induced peripheral neuropathy . This suggests potential applications in pain management therapies.

Metabolism and Pharmacokinetics

Understanding the metabolic profile of this compound is crucial for evaluating its safety and efficacy. Recent studies using human liver microsomes have identified various metabolic pathways, including hydroxylation and glucuronidation, which may influence the compound's pharmacokinetic properties .

Propiedades

IUPAC Name |

N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-8(15)5-12-10(16)9-6-3-1-2-4-7(6)13-14-9/h1-4H,5H2,(H2,11,15)(H,12,16)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYVCQNKLVGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.